1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone
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Overview
Description
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the condensation of 1-p-chlorobenzyl-piperazine with 2-chloro-5-oxo-6-carbethoxy-8-ethyl-5,8-dihydro-pyrido(2,3-d)pyrimidine .
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diphenylvinylsulfonium triflate leads to the formation of protected piperazines .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential neuroprotective effects, particularly in relation to the neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA) in rat brains . In medicine, it is being explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical drugs . In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. One of the primary targets is the cAMP-dependent protein kinase catalytic subunit alpha, which plays a crucial role in various cellular processes . The compound’s interaction with this target leads to the modulation of cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can be compared with other similar compounds, such as 1-(4-chlorobenzyl)piperazine and 1-[4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine These compounds share similar structural features but differ in their specific chemical properties and biological activities
Properties
Molecular Formula |
C25H25ClN2O |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H25ClN2O/c26-23-13-11-20(12-14-23)19-27-15-17-28(18-16-27)25(29)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2 |
InChI Key |
AWXGXPPLDNLNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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